molecular formula C13H19ClN2S B217511 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride CAS No. 101626-73-7

2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride

Cat. No. B217511
CAS RN: 101626-73-7
M. Wt: 270.82 g/mol
InChI Key: FZMUFGUFCKKDOD-UHFFFAOYSA-N
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Description

2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride, also known as clonidine hydrochloride, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is classified as an alpha-2 adrenergic agonist, which means it works by reducing the activity of certain neurotransmitters in the brain. In recent years, the scientific community has been exploring the potential of clonidine hydrochloride in various research applications.

Mechanism of Action

Clonidine hydrochloride works by binding to and activating alpha-2 adrenergic receptors in the brain and peripheral tissues. This leads to a decrease in the release of norepinephrine and other neurotransmitters, resulting in a decrease in sympathetic nervous system activity. This, in turn, leads to a decrease in heart rate, blood pressure, and other physiological responses associated with the fight or flight response.
Biochemical and Physiological Effects
Clonidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of norepinephrine, increase the release of acetylcholine, and modulate the activity of various neurotransmitter systems in the brain. In addition, it has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

Clonidine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Additionally, it has been extensively studied in both preclinical and clinical settings, making it a well-characterized compound. However, one limitation of 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, there is ongoing research into the role of alpha-2 adrenergic receptors in various physiological processes, which may lead to new insights into the mechanisms of action of 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride. Finally, there is potential for the development of new compounds based on the structure of 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride, which may have improved pharmacological properties.

Synthesis Methods

Clonidine hydrochloride can be synthesized through a multistep process involving the reaction of 2-bromo-4'-isopropylacetophenone with thioacetic acid, followed by the reaction of the resulting product with imidazole. The final product is obtained through the reaction of this intermediate with hydrochloric acid.

Scientific Research Applications

Clonidine hydrochloride has been extensively studied in the field of neuroscience due to its ability to modulate the activity of the central nervous system. It has been shown to have potential therapeutic effects in the treatment of neuropathic pain, opioid withdrawal, and alcohol withdrawal syndrome. Additionally, 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride has been used in preclinical studies to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes.

properties

CAS RN

101626-73-7

Product Name

2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride

Molecular Formula

C13H19ClN2S

Molecular Weight

270.82 g/mol

IUPAC Name

2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C13H18N2S.ClH/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H

InChI Key

FZMUFGUFCKKDOD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1SCC2=NCC[NH2+]2.[Cl-]

Canonical SMILES

CC(C)C1=CC=CC=C1SCC2=NCC[NH2+]2.[Cl-]

synonyms

2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydroimidazole chloride

Origin of Product

United States

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